2-Hydroxy-3-methylbutyric acid
Overview
Description
2-Hydroxy-3-methylbutyric acid (2-HIBA) is a compound of interest in various biochemical and industrial contexts. It is a precursor to methyl methacrylate, a monomer used in the production of acrylic glass, and has implications in biotechnology for the production of commodities from reduced C1 substrates like methanol and formic acid .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of (2S)[3,3,3-2H3]isobutyrate, a compound structurally similar to 2-HIBA, was achieved and administered to rats, leading to the production of 3-hydroxyisobutyric acid, which is closely related to 2-HIBA . Another study described an enantioselective synthesis of a carzinophilin degradation product, which is a derivative of 2-HIBA . Additionally, a practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation . A highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester, a compound similar to 2-HIBA, was also reported with high purity and yield .
Molecular Structure Analysis
The molecular structure of 2-HIBA and its derivatives plays a crucial role in their synthesis and biological function. The stereochemistry of the molecule, as indicated by the presence of (S) and (R) enantiomers, is important for its biological activity and synthesis .
Chemical Reactions Analysis
The chemical behavior of 2-HIBA and related compounds under various conditions has been studied. For example, the gas-phase elimination kinetics of 2-hydroxy-2-methylbutyric acid, a compound similar to 2-HIBA, were examined, revealing the products of its decomposition and providing insights into the reaction mechanisms . In a biotechnological context, 2-HIBA was produced from methanol by Methylobacterium extorquens expressing specific coenzyme B12-dependent mutases, demonstrating the potential for microbial production of 2-HIBA .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-HIBA and its analogs are essential for their practical applications. The study on the gas-phase elimination kinetics provided data on the reaction rates and mechanisms, which are influenced by the physical properties of the compounds . The incorporation of 2-methyl-3-hydroxybutyric acid into polyhydroxyalkanoic acids by axenic cultures also highlights the importance of the compound's chemical properties in polymer synthesis .
Scientific Research Applications
Biosynthesis and Biocatalysis
Enzymatic Synthesis in Biocatalysis : The enzymatic aldol addition of propanal to formaldehyde is a key step in the biocatalytic synthesis of 3-hydroxyisobutyric acid, an important intermediate for methacrylic acid, which can be further oxidized to 2-Hydroxy-3-methylbutyric acid (Česnik et al., 2019).
Biotechnological Production Routes : Biotechnological routes for producing 2-Hydroxyisobutyric acid (2-HIBA), from which 2-Hydroxy-3-methylbutyric acid can be derived, are explored due to its potential as a building block for polymer synthesis (Rohwerder & Müller, 2010).
Chemical Engineering and Material Science
Innovations in Chemical Engineering : Development of novel biocatalytic methods using l-leucine for efficient synthesis of 3-Hydroxy-3-methylbutyrate, a precursor to 2-Hydroxy-3-methylbutyric acid, offering an alternative to traditional chemical production methods (Gao & Li, 2021).
Polymer Synthesis and Characterization : Research into the biosynthesis of novel polyhydroxyalkanoates (PHAs) incorporating 3-Hydroxy-2-methylbutyrate, a variant of 2-Hydroxy-3-methylbutyric acid, reveals unique thermal properties suitable for the development of new polymers (Watanabe et al., 2015).
Medical and Health Sciences
Metabolic Pathways and Disorders : Studies on 3-Hydroxy-2-methylbutyric acid, closely related to 2-Hydroxy-3-methylbutyric acid, highlight its role in metabolic pathways and its implication in certain metabolic disorders (Sass et al., 2012).
Non-Invasive Biomarkers for Catabolic Activities : Research on salivary biomarkers for monitoring catabolic activities includes 2-Hydroxy-3-methylbutyric acid and its derivatives, indicating potential applications in non-invasive health monitoring (Miyazaki et al., 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target organ . Avoid contact with skin and eyes. Avoid breathing vapors or mists .
Future Directions
properties
IUPAC Name |
2-hydroxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57618-22-1 (calcium[2:1] salt) | |
Record name | 2-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863305 | |
Record name | 2-Hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
350 mg/mL | |
Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxy-3-methylbutyric acid | |
CAS RN |
4026-18-0, 600-37-3 | |
Record name | (±)-2-Hydroxyisovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4026-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (1)-2-Hydroxy-3-methylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Record name | 2-Hydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxy-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.087 | |
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Record name | 2-hydroxy-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYISOVALERIC ACID | |
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Record name | 2-Hydroxy-3-methylbutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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